molecular formula C18H17ClFN3O2S2 B2532131 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-5-fluorophenyl)acetamide CAS No. 1252911-66-2

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-5-fluorophenyl)acetamide

Cat. No. B2532131
CAS RN: 1252911-66-2
M. Wt: 425.92
InChI Key: NQRGZWJJQMYOFX-UHFFFAOYSA-N
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Description

The compound is a thieno[3,2-d]pyrimidin derivative. Thieno[3,2-d]pyrimidin derivatives are a class of organic compounds that contain a thiophene ring fused to a pyrimidine ring . These compounds have been studied for their diverse applications, including their potential biological activities such as antituberculosis, antitumor, antifungal, antibacterial, and human 5-HT5A receptor binding inhibition .

Scientific Research Applications

Crystal Structure Analysis

Crystal structures of related compounds demonstrate a folded conformation about the methylene C atom of the thioacetamide bridge, indicating potential for unique intermolecular interactions and stability in crystal form. This suggests applications in materials science for designing compounds with specific physical properties (Subasri et al., 2016).

Quantum Chemical Insights

Studies provide quantum chemical insights into molecular structure, highlighting the compound's potential for antiviral applications. This includes detailed analysis of vibrational assignments, intermolecular interactions, and docking studies against SARS-CoV-2 protein, suggesting its role in developing antiviral agents (Mary et al., 2020).

Heterocyclic Synthesis

Research on the synthesis of thienopyridines and other fused derivatives reveals the compound's utility in creating a variety of heterocyclic compounds. This has implications for pharmaceutical development, where such structures are foundational for creating new drugs (Harb et al., 2006).

Antitumor Activity

The synthesis and evaluation of related thieno[3,2-d]pyrimidine derivatives for antitumor activity provide insights into the compound's potential as a chemotherapeutic agent. Some derivatives show potent anticancer activity against human cancer cell lines, suggesting a pathway for developing new cancer treatments (Hafez & El-Gazzar, 2017).

Antifolate Inhibitors

Research into nonclassical antifolate inhibitors of thymidylate synthase, with potential as antitumor and antibacterial agents, underscores the compound's relevance in drug development for cancer and infectious diseases. The ability to inhibit key enzymes suggests its utility in targeted therapies (Gangjee et al., 1996).

Imaging Studies

The synthesis of selective radioligands for imaging the translocator protein (18 kDa) with PET indicates applications in neurology and oncology. This research contributes to better understanding and diagnosing various brain disorders and cancers (Dollé et al., 2008).

Antimicrobial Activity

The synthesis of novel sulfonamide derivatives and their evaluation for antimicrobial activity showcase the compound's role in developing new antibiotics. This is crucial in the fight against drug-resistant bacterial infections (Ghorab et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. As mentioned earlier, thieno[3,2-d]pyrimidin derivatives have shown a wide spectrum of biological activities .

properties

IUPAC Name

2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-chloro-5-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3O2S2/c1-2-3-7-23-17(25)16-13(6-8-26-16)22-18(23)27-10-15(24)21-14-9-11(20)4-5-12(14)19/h4-6,8-9H,2-3,7,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRGZWJJQMYOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC(=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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